1H-Pyrazolo[4,3-b]pyridin-3(2H)-one

Tautomerism Regioselectivity N‑alkylation

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one (CAS 51617‑92‑6) is a bicyclic heterocycle composed of a pyrazole ring fused to a pyridine at the [4,3‑b] junction. With a molecular formula of C₆H₅N₃O and a molecular weight of 135.12 g·mol⁻¹, it exists as an off‑white to light‑brown solid at ambient temperature.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 51617-92-6
Cat. No. B1357039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-b]pyridin-3(2H)-one
CAS51617-92-6
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)NN2)N=C1
InChIInChI=1S/C6H5N3O/c10-6-5-4(8-9-6)2-1-3-7-5/h1-3H,(H2,8,9,10)
InChIKeyXBVTWEMNKKHPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-b]pyridin-3(2H)-one (CAS 51617-92-6) – Core Scaffold Identity and Procurement Baseline


1H-Pyrazolo[4,3-b]pyridin-3(2H)-one (CAS 51617‑92‑6) is a bicyclic heterocycle composed of a pyrazole ring fused to a pyridine at the [4,3‑b] junction. With a molecular formula of C₆H₅N₃O and a molecular weight of 135.12 g·mol⁻¹, it exists as an off‑white to light‑brown solid at ambient temperature [1]. The compound is commercially available from multiple vendors at purities of ≥95 % (typically 95–98 %) and is classified as a research‑grade building block for medicinal chemistry, agrochemical, and materials‑science applications . Its core scaffold is distinct from the more heavily investigated 1H‑pyrazolo[3,4‑b]pyridin‑3(2H)‑one regioisomer (CAS 2942‑43‑0) and from the non‑carbonyl pyrazolo[4,3‑b]pyridine system, making precise isomer identity critical for SAR‑driven procurement.

Why Generic Substitution Fails for 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one – Isomer‑Driven Selectivity Risks


The pyrazolopyridinone landscape contains several constitutional isomers—most notably 1H‑pyrazolo[3,4‑b]pyridin‑3(2H)‑one (CAS 2942‑43‑0) and the non‑carbonyl 1H‑pyrazolo[4,3‑b]pyridine (CAS 272‑51‑5)—that share the same molecular formula (C₆H₅N₃O, MW 135.12) but differ fundamentally in nitrogen positioning, tautomeric equilibria, and electronic character [1]. The [4,3‑b] isomer exhibits only two tautomeric forms (1H and 2H), whereas the [3,4‑b] isomer possesses three possible tautomers (1H, 2H, and a rare 7H form), directly impacting N‑alkylation regioselectivity, metal‑coordination geometry, and biological target recognition [2]. Furthermore, the carbonyl at position 3 in the target compound introduces hydrogen‑bond donor/acceptor capacity that is absent in the non‑carbonyl pyrazolo[4,3‑b]pyridine, altering solubility, logP, and protein‑binding profiles. Substituting one isomer for another without experimental verification therefore introduces uncontrolled variables in synthetic route reproducibility, SAR continuity, and crystallisation behaviour.

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one (CAS 51617-92-6)


Tautomeric Simplicity – Two Forms vs. Three in the [3,4‑b] Regioisomer

Advanced NMR studies have established that pyrazolo[4,3‑b]pyridines possess only two well‑characterised tautomeric forms (1H and 2H), in contrast to pyrazolo[3,4‑b]pyridines which exhibit three possible tautomers (1H, 2H, and a rare 7H form) [1]. This reduced tautomeric degeneracy simplifies the regiochemical outcome of N‑alkylation and N‑acylation reactions, providing a more predictable synthetic handle for late‑stage functionalisation. The 1H‑tautomer is stabilised by resonance delocalisation involving the pyridine nitrogen lone pair, as confirmed by X‑ray crystallography of analogous structures .

Tautomerism Regioselectivity N‑alkylation Medicinal Chemistry

Melting Point Elevation – 247–248 °C (decomp) vs. 234–236 °C for the [3,4‑b] Isomer

The target compound exhibits a melting point of 247–248 °C (with decomposition), which is approximately 12–14 °C higher than that reported for the [3,4‑b] regioisomer (234–236 °C) [1]. This elevation reflects stronger intermolecular hydrogen‑bonding networks in the solid state, attributable to the distinct orientation of the carbonyl oxygen relative to the pyridine nitrogen in the [4,3‑b] scaffold. The decomposition that accompanies melting indicates tautomer‑ or ring‑opening processes at elevated temperature that are not observed for the [3,4‑b] isomer under the same conditions.

Thermal Stability Crystal Packing Solid‑State Chemistry

Acidity Constant (pKa) – Predicted 10.17 ± 0.20, Governing Ionisation State at Physiological pH

The predicted pKa of the N–H proton in 1H‑pyrazolo[4,3‑b]pyridin‑3(2H)‑one is 10.17 ± 0.20 . At physiological pH (7.4), the compound remains >99.8 % neutral, meaning its hydrogen‑bond donor capacity is preserved. This is relevant when the scaffold is used as a bioisosteric replacement for indazole (pKa ~12) or 2‑aminopyridine motifs, where subtle pKa differences shift the fraction of the neutral species and thus passive membrane permeability. No experimentally measured pKa for the [3,4‑b] isomer was located in the searched literature; however, the distinct nitrogen topology predicts a different microscopic pKa for the N1–H and N2–H positions.

Ionisation Drug‑likeness Permeability Formulation

Scaffold‑Morphing Provenance – Pyrazolo[4,3‑b]pyridine Core in ALK5 Inhibitors with Documented ADME Improvement

Sabat et al. (2017) employed a scaffold‑morphing strategy to convert a 4‑substituted quinoline ALK5 inhibitor series into a 7‑substituted‑pyrazolo[4,3‑b]pyridine series, explicitly to address high in vitro clearance in rat and human liver microsomes [1]. The resulting pyrazolo[4,3‑b]pyridine‑7‑amine derivatives maintained excellent ALK5 potency (exemplified by a co‑crystal structure at 2.55 Å resolution, PDB 5USQ) while demonstrating significantly improved metabolic stability relative to the quinoline progenitors [2]. Although the parent 1H‑pyrazolo[4,3‑b]pyridin‑3(2H)‑one was not itself assayed, the deliberate choice of this scaffold over alternatives represents a published, peer‑reviewed precedent for isomer‑specific performance.

ALK5 Kinase Scaffold Morphing ADME Optimisation Kinase Inhibitors

Aqueous Solubility – Calculated 34 g·L⁻¹ (25 °C) Enabling Practical Handling in Polar Media

The calculated aqueous solubility of 1H‑pyrazolo[4,3‑b]pyridin‑3(2H)‑one is 34 g·L⁻¹ at 25 °C, corresponding to approximately 250 mM . This level of solubility permits direct use in aqueous reaction media (e.g., bioconjugation, enzymatic assays) without mandatory co‑solvent addition. In comparison, many unsubstituted heterocyclic building blocks of similar molecular weight have solubilities below 5 g·L⁻¹, necessitating DMSO or DMF stock solutions that can complicate downstream biological assay interpretation.

Solubility Formulation Reaction Conditions

Highest‑Confidence Application Scenarios for 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one (CAS 51617-92-6)


Regioselective N‑Functionalisation in Parallel Library Synthesis

The two‑tautomer system of the [4,3‑b] isomer simplifies N‑alkylation regiochemical outcomes compared to the three‑tautomer [3,4‑b] isomer. This property has been exploited in systematic SAR campaigns where high regioisomeric purity is critical. Synthetic groups procuring this scaffold for N‑arylations, N‑benzylations, or N‑acylations benefit from a reduced number of possible products, facilitating HPLC purification and unambiguous NMR characterisation [1].

Kinase Inhibitor Lead Generation – ALK5 and Beyond

The pyrazolo[4,3‑b]pyridine core has been validated as a kinase‑hinge‑binding motif in ALK5 inhibitors, with a co‑crystal structure (PDB 5USQ) confirming the binding mode. Groups pursuing TGF‑β pathway targets, or performing scaffold‑hopping exercises from quinoline or indazole leads, should prioritise this specific isomer based on the documented ADME improvement observed after scaffold morphing [2].

Metal‑Organic Complexation and Coordination Chemistry

The distinct nitrogen topology of pyrazolo[4,3‑b]pyridine compared to its [3,4‑c]pyridine isomer has been shown to fine‑tune the stability of zinc(II) complexes. The presence of the carbonyl oxygen adds a further coordination site absent in the non‑carbonyl scaffold, making this compound a candidate for metallodrug design, MOF linker synthesis, and homogeneous catalysis where binding geometry and lability are performance‑defining parameters [3].

Deazapurine Bioisostere Synthesis for Phosphatase Inhibitor Programmes

The 1H‑pyrazolo[4,3‑b]pyridin‑3(2H)‑one core can be viewed as a deazapurine analogue. While direct phosphatase inhibition data exist predominantly for the [3,4‑b] isomer derivatives, the synthetic tractability of the [4,3‑b] scaffold—coupled with its distinct tautomer‑driven recognition properties—makes it a rational alternative core when the [3,4‑b] series encounters selectivity, solubility, or IP constraints [4].

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